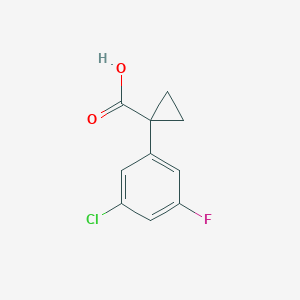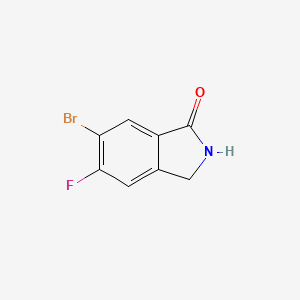
(2S,5S)-2,5-dimethylmorpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-2,5-dimethylmorpholin-3-one, also known as 2,5-DMM, is a chiral non-racemic secondary amine that has been used in a variety of laboratory experiments. It is a versatile reagent that has been used in the synthesis of both pharmaceutical and agrochemical compounds. It has also been used in asymmetric catalytic reactions, as well as in the preparation of optically active intermediates.
科学研究应用
(2S,5S)-2,5-dimethylmorpholin-3-one has been used in a variety of laboratory experiments, including asymmetric catalytic reactions, the synthesis of optically active intermediates, and the preparation of pharmaceutical and agrochemical compounds. It has also been used as a catalyst in the enantioselective synthesis of compounds with anti-inflammatory, anti-tumor, and anti-bacterial activities.
作用机制
The mechanism of action of (2S,5S)-2,5-dimethylmorpholin-3-one is not fully understood. However, it is believed to act as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. This covalent bond is then broken, allowing the substrate molecule to rearrange into a new configuration.
Biochemical and Physiological Effects
(2S,5S)-2,5-dimethylmorpholin-3-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the degradation of proteins, and has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial activities. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
(2S,5S)-2,5-dimethylmorpholin-3-one has several advantages for use in laboratory experiments. It is a chiral non-racemic secondary amine, and is therefore useful for the synthesis of optically active intermediates. It is also relatively inexpensive and easy to obtain, and is stable under a variety of conditions. However, it is important to note that (2S,5S)-2,5-dimethylmorpholin-3-one is toxic and should be handled with caution.
未来方向
There are several potential future directions for the use of (2S,5S)-2,5-dimethylmorpholin-3-one in laboratory experiments. It could be used as a catalyst in the synthesis of complex molecules, such as natural products. It could also be used to synthesize optically active intermediates for the preparation of pharmaceutical and agrochemical compounds. Additionally, it could be used to investigate the mechanism of action of enzymes involved in the degradation of proteins. Finally, it could be used to investigate the biochemical and physiological effects of (2S,5S)-2,5-dimethylmorpholin-3-one on various biological systems.
合成方法
(2S,5S)-2,5-dimethylmorpholin-3-one can be synthesized from morpholine and dimethylformamide (DMF) via a condensation reaction. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an inert atmosphere. The reaction is typically carried out at a temperature of 70-80°C, and yields (2S,5S)-2,5-dimethylmorpholin-3-one in yields of up to 95%.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,5S)-2,5-dimethylmorpholin-3-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethyl-1,4-dioxane-2,5-diol", "sodium hydride", "methyl iodide", "morpholine", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Deprotonation of 2,5-dimethyl-1,4-dioxane-2,5-diol with sodium hydride in diethyl ether to form the corresponding sodium salt.", "Step 2: Alkylation of the sodium salt with methyl iodide to form 2,5-dimethyl-1,4-dioxane-2,5-dimethyl iodide.", "Step 3: Reaction of 2,5-dimethyl-1,4-dioxane-2,5-dimethyl iodide with morpholine in the presence of sodium acetate in acetic anhydride to form (2S,5S)-2,5-dimethylmorpholine.", "Step 4: Oxidation of (2S,5S)-2,5-dimethylmorpholine with hydrochloric acid and sodium chlorate to form (2S,5S)-2,5-dimethylmorpholin-3-one.", "Step 5: Purification of the product by recrystallization from water." ] } | |
CAS 编号 |
115206-98-9 |
产品名称 |
(2S,5S)-2,5-dimethylmorpholin-3-one |
分子式 |
C6H11NO2 |
分子量 |
129.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




